Neprilysin Inhibition Potency of Sacubitrilat Compared to Thiorphan
Sacubitrilat (LBQ657) inhibits human neprilysin with an IC50 of approximately 5 nM in biochemical assays, demonstrating modestly higher potency than the classical NEP inhibitor thiorphan, which exhibits an IC50 of 6.9 nM under comparable assay conditions . This 1.38-fold difference in inhibitory potency, while modest at the enzyme level, is complemented by sacubitrilat's superior selectivity profile described in subsequent evidence items.
| Evidence Dimension | Neprilysin enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 5 nM |
| Comparator Or Baseline | Thiorphan: IC50 = 6.9 nM |
| Quantified Difference | Sacubitrilat is 1.38-fold more potent (lower IC50 by 1.9 nM) |
| Conditions | In vitro biochemical assay with human neprilysin enzyme |
Why This Matters
For researchers requiring the most potent neprilysin inhibitor with established clinical validation, sacubitrilat provides a marginal but consistent potency advantage over thiorphan while offering the additional benefit of being the active metabolite of an FDA-approved drug.
